molecular formula C13H9F3N2S B8372593 2-[(Thiophen-3-yl-methyl)amino]-5-trifluoromethylbenzonitrile

2-[(Thiophen-3-yl-methyl)amino]-5-trifluoromethylbenzonitrile

Cat. No. B8372593
M. Wt: 282.29 g/mol
InChI Key: UCBIGBANHNPFFK-UHFFFAOYSA-N
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Patent
US08765757B2

Procedure details

To a solution of 2-fluoro-5-trifluoromethylbenzonitrile 1A (1.11 g, 5.87 mmol) and 3-(aminomethyl)thiophene 1B (1.0 g, 8.85 mmol) in trifluoromethylbenzene (10 mL) was added diisopropylethylamine (2.3 g, 17.8 mmol). The reaction mixture was heated in a microwave reactor at 160° C. for 30 minutes. Ethyl acetate (100 mL) was added and the organic layer was washed with 1 N hydrochloric acid and brine. The organic layer was dried over sodium sulfate. The organic solvent was evaporated under reduced pressure to provide 2-[(thiophen-3-yl-methyl)amino]-5-trifluoromethylbenzonitrile 1C (1.42 g, 5.04 mmol) which was used in the next step without further purification.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH2:14][CH2:15][C:16]1[CH:20]=[CH:19][S:18][CH:17]=1.C(N(C(C)C)CC)(C)C.C(OCC)(=O)C>FC(C1C=CC=CC=1)(F)F>[S:18]1[CH:19]=[CH:20][C:16]([CH2:15][NH:14][C:2]2[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=2[C:4]#[N:5])=[CH:17]1

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C(F)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
NCC1=CSC=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
FC(F)(F)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with 1 N hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)CNC1=C(C#N)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.04 mmol
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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